5-(benzyloxy)-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyridine-2-carboxamide
CAS No.: 1021222-34-3
Cat. No.: VC11959221
Molecular Formula: C20H19N3O3
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021222-34-3 |
|---|---|
| Molecular Formula | C20H19N3O3 |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 1-methyl-4-oxo-5-phenylmethoxy-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C20H19N3O3/c1-23-13-19(26-14-15-6-3-2-4-7-15)18(24)10-17(23)20(25)22-12-16-8-5-9-21-11-16/h2-11,13H,12,14H2,1H3,(H,22,25) |
| Standard InChI Key | NIFLCQLRDFTMGB-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=O)C=C1C(=O)NCC2=CN=CC=C2)OCC3=CC=CC=C3 |
| Canonical SMILES | CN1C=C(C(=O)C=C1C(=O)NCC2=CN=CC=C2)OCC3=CC=CC=C3 |
Introduction
5-(Benzyloxy)-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyridine-2-carboxamide is a complex organic compound with a molecular formula of C20H19N3O3 and a molecular weight of 349.4 g/mol . This compound belongs to the class of dihydropyridines, which are known for their diverse biological activities, including potential roles in pharmaceuticals and organic synthesis.
Synthesis and Preparation
The synthesis of 5-(benzyloxy)-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic synthesis methods. While specific synthesis protocols for this compound are not widely detailed in the literature, similar dihydropyridine derivatives are often prepared using condensation reactions involving aldehydes, amines, and other functionalized pyridines.
Future Research Directions
Further research on 5-(benzyloxy)-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyridine-2-carboxamide could focus on exploring its potential biological activities, such as antioxidant properties or interactions with specific enzymes. Additionally, structural modifications could be investigated to enhance its chemical stability or biological efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume